molecular formula C12H14O3 B12090286 Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate

Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate

Cat. No.: B12090286
M. Wt: 206.24 g/mol
InChI Key: QXECIIOTHWTDPE-UHFFFAOYSA-N
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Description

Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid and features a hydroxybutenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate can be synthesized through various organic reactions. One common method involves the esterification of 3-(1-hydroxybut-3-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of 3-(1-oxobut-3-en-1-yl)benzoic acid.

    Reduction: Formation of 3-(1-hydroxybut-3-en-1-yl)benzyl alcohol.

    Substitution: Formation of 3-(1-hydroxybut-3-en-1-yl)-4-bromobenzoate.

Scientific Research Applications

Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and hydrolases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-(1-hydroxybut-3-en-1-yl)benzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the active hydroxybutenylbenzoic acid. This active form can then participate in further biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate
  • Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate
  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate

Comparison: Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate is unique due to the specific positioning of the hydroxybutenyl group on the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(1-hydroxybut-3-enyl)benzoate

InChI

InChI=1S/C12H14O3/c1-3-5-11(13)9-6-4-7-10(8-9)12(14)15-2/h3-4,6-8,11,13H,1,5H2,2H3

InChI Key

QXECIIOTHWTDPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC=C)O

Origin of Product

United States

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